N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a benzimidazole moiety linked to a thiophene ring via a carboxamide group. Compounds containing benzimidazole and thiophene structures are known for their diverse biological activities and are widely studied in medicinal chemistry.
Scientific Research Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is studied for its potential therapeutic applications, including as an enzyme inhibitor and receptor modulator.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, to exert their effects .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .
Biochemical Pathways
Given the broad range of biological activities of imidazole-containing compounds, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide typically involves the condensation of 2-aminobenzimidazole with thiophene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group on the benzimidazole ring can produce an amine derivative.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxylic acid are structurally related and have comparable chemical properties.
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide is unique due to the combination of the benzimidazole and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic uses compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13(9-5-6-18-8-9)14-7-12-15-10-3-1-2-4-11(10)16-12/h1-6,8H,7H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPAQMBSRBGDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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